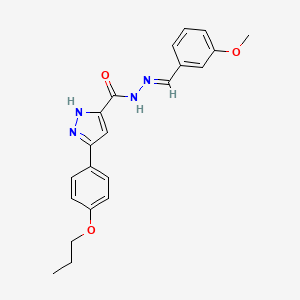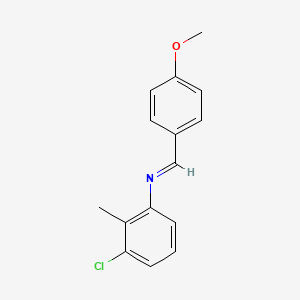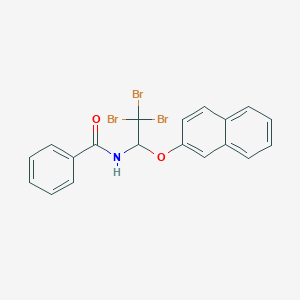
4-Methylbenzaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C9H11N3S. It is a derivative of thiosemicarbazone, which is formed by the reaction of thiosemicarbazide with aldehydes or ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylbenzaldehyde thiosemicarbazone is synthesized by reacting 4-methylbenzaldehyde with thiosemicarbazide. The reaction typically occurs in an anhydrous methanol solution with a catalytic amount of p-toluene sulfonic acid. The mixture is refluxed for a specific period, usually around 15 minutes, to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiosemicarbazone derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Methylbenzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has shown promising anticancer properties by inducing apoptosis in cancer cells. It is also being studied for its potential use in treating other diseases such as tuberculosis and malaria.
Industry: It is used in the development of sensors and other analytical tools due to its ability to form complexes with various metals
Mecanismo De Acción
The mechanism of action of 4-methylbenzaldehyde thiosemicarbazone involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects such as enzyme inhibition or induction of apoptosis in cancer cells. The compound’s thiosemicarbazone moiety is crucial for its biological activity, as it can coordinate with metals like palladium and platinum, affecting critical molecular targets in tumors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzaldehyde thiosemicarbazone
- 4-Methoxybenzaldehyde thiosemicarbazone
- 4-Hydroxybenzaldehyde thiosemicarbazone
- 4-Chlorobenzaldehyde thiosemicarbazone
Uniqueness
4-Methylbenzaldehyde thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which influences its reactivity and biological activity. Compared to other thiosemicarbazone derivatives, it has shown higher cytotoxicity against certain cancer cell lines, making it a more potent candidate for anticancer drug development .
Propiedades
Fórmula molecular |
C9H11N3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
[(E)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ |
Clave InChI |
IUQXMWKEVKAVQT-IZZDOVSWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=S)N |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11988349.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11988352.png)
![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11988356.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988363.png)
![(5Z)-3-Butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988368.png)
![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11988380.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11988387.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11988416.png)

![(10Z)-10-[(diethylamino)methylidene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B11988433.png)


![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988448.png)
